Sulfadicramide

概要

説明

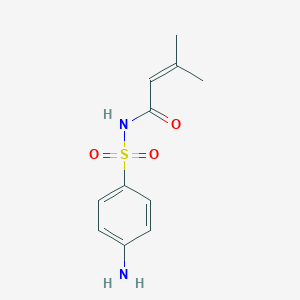

スルファジクラムは、抗感染作用で知られるスルホンアミド系抗生物質です。 化学的にはN-(4-アミノベンゼン-1-スルホニル)-3-メチルブト-2-エナミドとして同定されています 。この化合物は、特に細菌感染症の治療において、様々な医療用途で使用されてきました。

製造方法

合成経路と反応条件

スルファジクラムの合成は、制御された条件下で、4-アミノベンゼンスルホンアミドと3-メチルブト-2-エノイルクロリドを反応させることから始まります。 この反応は通常、ジクロロメタンなどの溶媒と、トリエチルアミンなどの塩基を必要とし、目的の生成物の生成を促進します .

工業生産方法

スルファジクラムの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれ、高収率と高純度の生成物が保証されます。 最終生成物は、しばしば再結晶技術を用いて精製され、不純物が除去されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sulfadicramide involves the reaction of 4-aminobenzenesulfonamide with 3-methylbut-2-enoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques to remove any impurities .

化学反応の分析

Degradation Reactions

Sulfacetamide undergoes multiple degradation pathways under varying conditions:

Photocatalytic Degradation

-

Catalyst : Anatase TiO₂ (001) and (101) surfaces facilitate degradation under UV light.

-

Mechanism : Hydroxyl radical (- OH) attacks critical sites (C1, C3, N6 on TiO₂(001); C4 on TiO₂(101)) with energy barriers of 7.7–26.1 kcal/mol .

-

Pathways :

| Degradation Pathway | Energy Barrier (kcal/mol) | Catalytic Surface |

|---|---|---|

| C(1) hydroxylation | 7.7 | TiO₂(001) |

| N(6) hydroxylation | 14.6 | TiO₂(001) |

| C(4) hydroxylation | 23.4 | TiO₂(101) |

Thermal and Hydrolytic Degradation

-

Hydrolysis : At elevated temperatures, sulfacetamide degrades to sulfanilamide (C₆H₈N₂O₂S) via first-order kinetics .

-

Stability : Solutions degrade by 15% (10h at 100°C) and 29% (1h UV exposure) .

Chlorination Reactions

Sulfacetamide reacts with chlorine disinfectants ([Cl₂]) in water treatment:

Kinetics

| [Cl₂] (μM) | Rate Constant (kₒbₛ, s⁻¹) | pH | Temperature |

|---|---|---|---|

| 50 | 0.01044 | 5 | 20°C |

| 100 | 0.03783 | 7 | 20°C |

Activation Energy

Oxidation by Diperiodatocuprate(III)

-

Conditions : Alkaline medium.

-

Products : Blue oxidation intermediates and azo dyes via second-order kinetics .

Reactivity with Redox Agents

Incompatibility Reactions

Sulfacetamide exhibits hazardous interactions with:

-

Azo/Diazo Compounds : Releases toxic gases (e.g., N₂, NH₃) .

-

Strong Bases : Forms salts via deprotonation of the sulfonamide group .

Environmental Degradation

-

Persistence : Resistant to biodegradation; half-life >100 days in aquatic systems .

-

Toxicity : Inhibits Chlorella vulgaris growth (EC₅₀ = 0.1 mM) .

Synthetic Routes

-

Alkylation of acetamide with 4-aminobenzenesulfonyl chloride.

-

Reductive deacylation of 4-aminobenzenesulfonamide using Zn-NaOH .

Stability in Formulations

科学的研究の応用

Antimicrobial Activity

Sulfadicramide is primarily known for its antibacterial properties. It acts by inhibiting bacterial growth through interference with folic acid synthesis, a vital process in bacterial metabolism. This mechanism is shared among many sulfonamides and has made this compound effective against a range of gram-positive and some gram-negative bacteria.

- Key Bacterial Targets :

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

Research indicates that this compound exhibits significant activity against these pathogens, making it a valuable agent in treating bacterial infections, particularly in veterinary medicine for livestock diseases .

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties, although the precise mechanisms remain less defined compared to its antibacterial actions. The compound's potential to modulate inflammatory responses could open avenues for treating conditions characterized by inflammation .

Veterinary Medicine Applications

This compound is frequently employed in veterinary contexts, particularly for treating gastrointestinal and respiratory infections in livestock. Its use as a feed additive has also been reported to promote growth in animals, highlighting its dual role as both a therapeutic agent and a growth promoter .

Case Studies and Research Findings

A comprehensive review of sulfonamide derivatives reveals that this compound and similar compounds have been pivotal in developing new antibiotics. For instance:

- Case Study 1 : A study demonstrated that sulfadiazine (a related sulfonamide) was effective against burn wound infections when used topically, suggesting similar efficacy for this compound in wound management .

- Case Study 2 : Research on sulfamethazine indicated enhanced antibacterial activity when modified with electron-withdrawing groups, a strategy that could be applied to optimize this compound formulations .

Comparative Data Table

The following table summarizes the key applications and findings related to this compound and other sulfonamides:

| Compound | Primary Application | Mechanism of Action | Notable Efficacy |

|---|---|---|---|

| Sulfadiazine | Treatment of toxoplasmosis | Inhibits dihydropteroate synthase | Effective against Toxoplasma |

| Sulfamethazine | Veterinary antibacterial agent | Inhibits folic acid synthesis | Active against E. coli, Klebsiella |

| This compound | Antibacterial (human/veterinary) | Inhibits folic acid synthesis | Effective against Staphylococcus aureus |

| Sulfasalazine | Anti-inflammatory (IBD treatment) | Modulates inflammatory pathways | Reduces inflammation in bowel diseases |

作用機序

スルファジクラムは、細菌酵素ジヒドロプテロ酸シンターゼを阻害することによって効果を発揮します。この酵素は、細菌における葉酸の合成に不可欠であり、細菌の成長と複製に必要です。 この酵素を阻害することで、スルファジクラムは細菌の成長と増殖を効果的に阻止します .

類似化合物との比較

類似化合物

スルファジアジン: 抗菌特性が類似したもう1つのスルホンアミド系抗生物質です。

スルファメトキサゾール: 細菌感染症の治療に、トリメトプリムと組み合わせて一般的に使用されます。

スルファセタミド: 主に眼科用途で使用されます .

スルファジクラムの独自性

スルファジクラムは、その特異的な構造によって、特に眼科用途で効果を発揮することができるという点で独特です。 ヒアルロン酸と安定な複合体を形成する能力は、眼感染症の治療における治療効果を高めます .

生物活性

Sulfadicramide, a member of the sulfonamide class of antibiotics, has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its sulfonamide functional group, which plays a crucial role in its biological activity. The mechanism of action primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making this compound effective against a range of pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.014 |

| Escherichia coli | 6.72 |

| Enterococcus faecalis | 0.234 |

Recent studies have shown that this compound's derivatives can enhance antimicrobial activity compared to the parent compound. For instance, certain Schiff base derivatives have demonstrated increased binding affinities and higher activity against S. aureus and E. faecalis compared to sulfanilamide, a related compound .

Anti-inflammatory Activity

In vivo studies have highlighted this compound's anti-inflammatory effects. For example, it significantly inhibited carrageenan-induced paw edema in rats, showing reductions in inflammation at various time points:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results suggest that this compound can be effective in managing inflammatory conditions .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Studies involving various cancer cell lines have demonstrated that this compound and its derivatives can induce cytotoxicity:

- In HT-29 colorectal adenocarcinoma cells, significant decreases in cell viability were observed at concentrations as low as 5 μg/mL after 24 hours.

- In LN229 glioblastoma cells, similar cytotoxic effects were noted, with statistically significant reductions in viability at comparable concentrations .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study reported that this compound exhibited potent activity against both planktonic and biofilm forms of E. faecalis, highlighting its potential in treating persistent infections .

- Structure-Activity Relationship (SAR) : Research on the SAR of sulfamic compounds has provided insights into how modifications can enhance biological activity. For example, the introduction of halogen groups in derivatives has been linked to improved antimicrobial and cytotoxic effects .

- Pharmacokinetics : The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, although further studies are needed to fully understand its bioavailability and metabolic pathways .

特性

IUPAC Name |

N-(4-aminophenyl)sulfonyl-3-methylbut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVJPLDTMUSSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150922 | |

| Record name | Sulfadicramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-68-4 | |

| Record name | Sulfadicramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadicramide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadicramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadicramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadicramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADICRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ5EG263C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。